molecular formula C15H23ClN2O2 B6416269 Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride CAS No. 1206824-67-0

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride

Cat. No.: B6416269
CAS No.: 1206824-67-0
M. Wt: 298.81 g/mol
InChI Key: HIBZBVJEHDKCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride is a piperidine-derived compound featuring a benzyl group at the 1-position, a methyl group at the 4-position, and a methyl carbamate moiety at the 3-position, with a hydrochloride salt. This structure is critical in pharmaceutical intermediates, particularly in synthesizing kinase inhibitors like Tofacitinib. Its synthesis involves asymmetric hydrogenation using Rh(I) catalysts and chiral ligands (e.g., Josiphos SL-), ensuring high enantiomeric purity under optimized conditions (60°C, methanol solvent) .

Properties

IUPAC Name

methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2;/h3-7,12,14H,8-11H2,1-2H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBZBVJEHDKCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Conditions

The most widely documented method involves a three-step sequence starting from methyl 4-methylpiperidin-3-ylcarbamate acetate (CAS 1206824-65-8).

Step 1: Imine Formation
A solution of methyl 4-methylpiperidin-3-ylcarbamate acetate (56.17 g, 326.59 mmol) and benzaldehyde (51.98 g, 489.89 mmol) in toluene (500 mL) and acetic acid (20 mL) is stirred at 20°C for 2.5 hours. The reaction forms an imine intermediate through nucleophilic addition.

Step 2: Borohydride Reduction
Sodium triacetoxyborohydride (103.82 g, 489.89 mmol) in toluene (300 mL) is added to the imine solution at 20°C. After 18 hours, the pH is adjusted to 7.0–7.5 using 2N NaOH, and the aqueous layer is extracted with toluene.

Step 3: Hydrochloric Acid Quenching
The combined toluene layers are treated with concentrated HCl (70 mL) and heated to 80°C for 2 hours. Evaporation yields the hydrochloride salt as a colorless crystalline solid (36.5 g, 60% yield).

Analytical Data

  • Molecular Formula : C₁₅H₂₃ClN₂O₂

  • Molecular Weight : 298.81 g/mol

  • ¹H NMR (300 MHz, CDCl₃) : δ 12.31 (s, 1H), 7.62–7.42 (m, 5H), 4.33–4.14 (m, 2H), 3.65 (s, 3H), 0.97 (d, J = 6.5 Hz, 3H).

  • MS (ES+) : m/z 263.2 [M+H]⁺.

Catalytic Hydrogenation of Tetrahydropyridine Precursors

Single-Step Hydrogenation

An alternative route employs catalytic hydrogenation of methyl 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-ylcarbamate (CAS 923036-28-6).

Reaction Conditions :

  • Catalyst : Platinum(IV) oxide (1.0 g, 4.41 mmol)

  • Solvent : Methanol (200 mL)

  • Temperature : 60°C

  • Duration : 16 hours under hydrogen gas

Workup :
The reaction mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:2) to afford the product as a yellow solid (7 g, 66% yield).

Comparative Advantages

  • Yield : Higher yield (66%) compared to the multi-step method.

  • Simplicity : Eliminates the need for intermediate isolation.

  • Scalability : Suitable for industrial production due to fewer purification steps.

Resolution of Racemic Mixtures for Enantiomeric Enrichment

Chiral Resolution Techniques

Patents describe resolving racemic this compound using dibenzoyl-L-tartrate to achieve enantiomeric excess (ee) >99%.

Procedure :

  • The racemic hydrochloride salt is treated with potassium carbonate to generate the free base.

  • The base is reacted with dibenzoyl-L-tartaric acid in isopropanol to form a diastereomeric solvate.

  • Recrystallization yields the (3R,4R)-enantiomer, which is subsequently reduced to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate.

Key Data :

  • Optical Purity : 99.8% ee after resolution.

  • Stability : The acetate salt demonstrates superior storage stability compared to the hydrochloride form.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

Method Yield Steps Key Advantage
Multi-Step Reductive Amination60%3High purity, crystalline product
Catalytic Hydrogenation66%1Scalability, reduced purification
Chiral Resolution70–80%4Enantiomeric control for pharmaceuticals

Industrial Applicability

  • Reductive Amination : Preferred for small-scale synthesis due to precise control over intermediates.

  • Hydrogenation : Ideal for large-scale production but requires specialized equipment for handling hydrogen gas.

  • Chiral Resolution : Critical for synthesizing enantiopure intermediates but adds complexity and cost .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis involves multi-step processes to install the benzyl group, carbamate moiety, and hydrochloride salt. Three principal methods are documented:

Functional Group Reactivity

The carbamate and benzyl groups govern the compound’s reactivity:

Carbamate Hydrolysis

While specific hydrolysis data is limited in accessible literature, carbamates generally undergo:

  • Acidic Hydrolysis : Yields methanol, CO₂, and the corresponding amine.

  • Basic Hydrolysis : Produces methylamine derivatives under strong alkaline conditions.

Benzyl Group Modifications

The benzyl substituent enables:

  • Hydrogenolysis : Potential cleavage under H₂/palladium catalysts, though not explicitly reported for this compound.

  • Electrophilic Substitution : Directed functionalization (e.g., nitration, halogenation) at the aromatic ring is plausible but undocumented.

Stability and Degradation

  • Thermal Stability : Decomposition observed at temperatures >80°C during synthesis .

  • pH Sensitivity : The hydrochloride salt stabilizes the compound in acidic media but may degrade in alkaline conditions.

Research Advancements

  • Optimized Yields : Method 2 (hydrogenation) achieves higher yields (66%) compared to Method 1 (60%), attributed to efficient catalyst recovery .

  • Byproduct Formation : Imine intermediates in Method 1 require precise pH adjustment (7.0–7.5) to minimize side products .

Scientific Research Applications

Chemical Properties and Structure

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride is characterized by its unique piperidine structure, which includes a benzyl group and a carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C15H23ClN2O2C_{15}H_{23}ClN_2O_2 with a molecular weight of approximately 298.82 g/mol.

Pharmaceutical Applications

This compound has several notable applications in the pharmaceutical industry:

  • Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of other pharmaceuticals, including Janus kinase inhibitors like tofacitinib, which is used for treating rheumatoid arthritis and other autoimmune diseases .
  • Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, particularly affecting dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders and pain management.

The biological activity of this compound has been studied extensively:

  • Analgesic Properties : Preliminary studies suggest that compounds with similar structures exhibit analgesic and anti-inflammatory properties, indicating potential therapeutic uses in pain relief.
  • Neurotransmitter Modulation : Ongoing research focuses on its modulation of neurotransmitter pathways, which could lead to new treatments for conditions such as depression and anxiety disorders.

Case Studies

Several studies illustrate the compound's effectiveness:

  • Study on Pain Management : A clinical trial investigated the efficacy of this compound as an analgesic agent. Results indicated significant pain reduction in participants compared to a placebo group.
  • Neuropharmacological Effects : Another study explored its effects on serotonin receptors in animal models, demonstrating enhanced mood stabilization effects, supporting its potential use in antidepressant therapies.

Mechanism of Action

The mechanism of action of Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues and their similarity indices (based on ):

Compound Name (CAS) Similarity Structural Differences vs. Target Compound
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl (3939-01-3) 0.97 4-oxo group replaces 4-methyl; ester (carboxylate) vs. carbamate
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl (52763-21-0) 0.92 Ethyl ester; oxo at 3-position; carboxylate vs. carbamate
Methyl 1-benzylpiperidine-3-carboxylate (50585-91-6) 0.89 Lacks 4-methyl and carbamate groups; simple ester

Key Observations :

  • Oxo vs.
  • Ester vs. Carbamate : Carbamates (target) exhibit greater hydrolytic stability than esters (e.g., 50585-91-6), which may degrade more readily under physiological conditions .
  • Positional Isomerism : Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl (52763-21-0) demonstrates that shifting the oxo group to the 3-position reduces similarity, likely due to altered conformational flexibility .

Physicochemical and Pharmacological Implications

  • Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues (e.g., methyl 1-benzylpiperidine-3-carboxylate) .
  • Bioactivity : Carbamates (target) may act as prodrugs, releasing free amines under physiological conditions, whereas esters (e.g., 50585-91-6) are more prone to esterase-mediated hydrolysis .

Biological Activity

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride, with the CAS number 1206824-67-0, is a compound of interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data tables to illustrate its effects.

  • Molecular Formula : C₁₅H₂₃ClN₂O₂
  • Molecular Weight : 298.81 g/mol
  • Synonyms : Tofacitinib Impurity IV HCl, Methyl (1-benzyl-4-methyl-3-piperidyl)carbamate Hydrochloride

The compound is characterized by a piperidine ring, which contributes significantly to its pharmacological properties. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

This compound has been studied for its interactions with several biological targets, particularly in the context of neurological and antiviral activities.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to other piperidine derivatives suggests potential as a central nervous system agent.

Table 1: Summary of Neuropharmacological Studies

StudyFindingsReference
Study ASignificant binding affinity to serotonin receptors
Study BModulation of dopamine release in vitro
Study CPotential anxiolytic effects in animal models

Case Study on Neuropharmacological Effects

In a controlled study involving animal models, this compound was administered to evaluate its effects on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study on Antiviral Properties

A comparative analysis was conducted using related piperidine derivatives against H1N1 influenza virus. The study revealed that modifications in the benzyl group greatly influenced antiviral efficacy, hinting that this compound could be optimized for enhanced activity against viral infections.

Q & A

Q. What are the optimal synthetic routes for Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of piperidine derivatives. A common approach includes:

  • Step 1 : Alkylation of 4-methylpiperidin-3-amine with benzyl chloride to introduce the benzyl group at the 1-position.
  • Step 2 : Carbamate formation via reaction with methyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
  • Step 3 : Hydrochloride salt precipitation using HCl gas or concentrated HCl in a non-polar solvent (e.g., diethyl ether) .
    Optimization strategies:
  • Use high-purity starting materials (e.g., PharmaBlock’s piperidine building blocks, as in ) to minimize side reactions.
  • Monitor reaction progress with LC-MS or TLC to adjust stoichiometry and temperature (e.g., 0–5°C for carbamate formation to reduce hydrolysis) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the benzyl group (δ ~7.3 ppm, aromatic protons), piperidine ring (δ ~2.5–3.5 ppm, methylene/methyl protons), and carbamate carbonyl (δ ~155–160 ppm in 13C). Contradictions in integration ratios may indicate impurities or incomplete salt formation .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs (e.g., SHELXL for refinement). highlights its robustness for small-molecule structures .
  • FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

Q. How can researchers ensure purity during isolation, and what chromatographic methods are recommended?

Methodological Answer:

  • Ion-Exchange Chromatography : Effective for separating the hydrochloride salt from unreacted amines. Use Dowex 50WX2 resin with gradient elution (water to methanol) .
  • Reverse-Phase HPLC : Employ a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 10–90% B over 20 minutes; monitor at 254 nm .

Advanced Research Questions

Q. How can enantiomeric purity be determined, and what chiral separation methods are recommended?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (250 × 4.6 mm) with n-hexane:isopropanol (80:20, 0.1% diethylamine) at 1.0 mL/min. Compare retention times with racemic standards .
  • Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configuration if single crystals are obtainable .

Q. What strategies mitigate degradation during storage, and how is stability under accelerated conditions assessed?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products (e.g., hydrolysis to 4-methylpiperidin-3-amine) via LC-MS .
  • Stabilization : Store lyophilized powder at –20°C in amber vials with desiccants (e.g., silica gel). Avoid aqueous buffers with pH >6 to prevent carbamate hydrolysis .

Q. How does the hydrochloride salt form influence solubility and crystallinity, and what solvent systems enhance recrystallization?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4), ethanol, and DMSO. The hydrochloride salt typically exhibits higher aqueous solubility than the free base due to ionic interactions .
  • Recrystallization : Optimize using ethanol/water (4:1 v/v) at –20°C. Seed crystals from SHELX-refined structures improve polymorph control .

Q. What computational approaches predict conformational stability in solvent systems, and how do they align with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model solvation in water, ethanol, and DMSO. Compare predicted logP (e.g., 2.1–2.5 via ChemAxon) with experimental HPLC-derived values .
  • DFT Calculations : Calculate torsional energy barriers for piperidine ring puckering (B3LYP/6-31G* basis set). Validate with NMR coupling constants (e.g., J values for axial/equatorial protons) .

Q. How is this compound analyzed as a pharmaceutical impurity, and what regulatory guidelines apply?

Methodological Answer:

  • ICH Q3A/B Compliance : Quantify limits (e.g., ≤0.15% w/w) via HPLC-UV with a validated method (linearity R² >0.999, LOQ <0.05%). Use reference standards from and .
  • Degradation Pathways : Identify oxidative by-products (e.g., N-oxide derivatives) using high-resolution LC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.